molecular formula C7H14ClF3N2O2 B2663265 2,2,2-trifluoroethyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride CAS No. 2253630-82-7

2,2,2-trifluoroethyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride

Cat. No.: B2663265
CAS No.: 2253630-82-7
M. Wt: 250.65
InChI Key: YZDHODOFJZEDOB-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride is a chemical compound with the molecular formula C7H13F3N2O2·HCl. It is known for its unique properties due to the presence of trifluoroethyl and dimethylamino groups. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with N-(2-dimethylaminoethyl)carbamate under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product’s formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using industrial-grade reagents and equipment to ensure high yield and purity. The reaction is monitored closely to maintain optimal conditions, and the product is purified using standard techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2,2,2-trifluoroethyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through these interactions, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trifluoroethyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride is unique due to the presence of both trifluoroethyl and dimethylamino groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[2-(dimethylamino)ethyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2O2.ClH/c1-12(2)4-3-11-6(13)14-5-7(8,9)10;/h3-5H2,1-2H3,(H,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDHODOFJZEDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)OCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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